2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate
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Overview
Description
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, substituted with ethoxyphenyl and bromobenzenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 2-(4-ethoxyphenyl)-4H-chromen-4-one. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzenesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: The chromenone core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while hydrolysis would produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: Shares the bromobenzene moiety but lacks the chromenone core.
4-Fluorobenzylamine: Contains a substituted benzene ring but differs in functional groups and overall structure.
Phenylboronic Acid: Another aromatic compound with different functional groups and reactivity.
Uniqueness
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate is unique due to its combination of a chromenone core with ethoxyphenyl and bromobenzenesulfonate groups
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 4-bromobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrO6S/c1-2-28-17-11-7-15(8-12-17)22-23(21(25)19-5-3-4-6-20(19)29-22)30-31(26,27)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPQZHJGHFTHBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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